molecular formula C16H19N3O3S B5715499 2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5715499
M. Wt: 333.4 g/mol
InChI Key: OOMIKGNRTURUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, commonly known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. It is a novel compound that has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety.

Mechanism of Action

ETC-1002 works by inhibiting ATP-citrate lyase (ACL), an enzyme that plays a key role in the synthesis of fatty acids and cholesterol in the liver. By inhibiting ACL, ETC-1002 reduces the production of LDL-C and triglycerides while increasing the production of HDL-C. ETC-1002 also activates adenosine monophosphate-activated protein kinase (AMPK), a metabolic regulator that promotes glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
In addition to its lipid-lowering effects, ETC-1002 has been shown to have other beneficial effects on cardiovascular health. It has been found to reduce the size of atherosclerotic plaques and improve endothelial function in preclinical studies. ETC-1002 has also been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. These effects are thought to be due to the anti-inflammatory and antioxidant properties of ETC-1002.

Advantages and Limitations for Lab Experiments

One of the advantages of ETC-1002 is that it has a novel mechanism of action that targets ACL, which is different from other lipid-lowering drugs such as statins. This makes it a potential alternative for patients who cannot tolerate statins or do not achieve sufficient LDL-C reduction with statin therapy. However, one limitation of ETC-1002 is that it has not yet been approved by regulatory agencies for clinical use, and its safety and efficacy in humans are still being evaluated in clinical trials.

Future Directions

There are several potential future directions for research on ETC-1002. One direction is to further investigate its cardioprotective effects in clinical trials and determine its optimal dosing regimen. Another direction is to explore its potential use in combination with other lipid-lowering drugs or anti-inflammatory agents for synergistic effects. Additionally, the role of ETC-1002 in the treatment of other metabolic disorders such as diabetes and non-alcoholic fatty liver disease could be investigated. Finally, the development of more potent and selective ACL inhibitors based on the structure of ETC-1002 could lead to the discovery of new therapeutics for cardiovascular diseases.

Synthesis Methods

ETC-1002 is a synthetic compound that can be prepared by a multi-step synthesis method. The first step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with N,N,4-trimethyl-1,3-thiazole-5-carboxamide in the presence of a base such as triethylamine to yield ETC-1002. The final product is purified by column chromatography to obtain a white crystalline powder.

Scientific Research Applications

ETC-1002 has been extensively studied for its potential therapeutic effects on cardiovascular diseases such as hypercholesterolemia, atherosclerosis, and heart failure. It has been shown to lower low-density lipoprotein cholesterol (LDL-C) levels, increase high-density lipoprotein cholesterol (HDL-C) levels, and reduce triglyceride levels in preclinical studies. ETC-1002 has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its cardioprotective effects.

properties

IUPAC Name

2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-5-22-12-9-7-6-8-11(12)14(20)18-16-17-10(2)13(23-16)15(21)19(3)4/h6-9H,5H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIKGNRTURUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-ethoxyphenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

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